Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate

Description

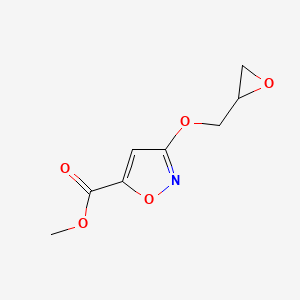

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methoxycarbonyl group at position 5 and an oxiran-2-ylmethoxy (epoxide-containing) group at position 3. This structural motif confers unique reactivity due to the strained epoxide ring, which is susceptible to nucleophilic attack, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H9NO5 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3 |

InChI Key |

PPKVLSUMJLINBP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)OCC2CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenesThe reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal-free synthetic routes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The epoxide group in the target compound distinguishes it from analogs with stable substituents (e.g., phenyl, bromophenyl). This group enhances reactivity, enabling ring-opening reactions for further functionalization .

Synthetic Strategies: Epoxide-containing derivatives may require specialized conditions (e.g., oxirane formation via peroxidation), whereas aryl-substituted analogs are synthesized via classic coupling or substitution reactions . Amino and Boc-protected groups involve multi-step sequences, including nitration/reduction or Boc-deprotection .

Biological Relevance :

- Sigma-1 receptor ligands (e.g., ) highlight the role of isoxazole derivatives in neurodegenerative disease research.

- Antibacterial and anticancer activities are linked to substituent-driven interactions with biological targets (e.g., phenyl groups enhancing hydrophobic binding) .

Physical and Spectral Data :

- NMR and crystallographic data (e.g., ) confirm structural assignments, while melting points and yields provide practical insights for synthesis optimization.

Biological Activity

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes an epoxide moiety. This article explores its biological activity, synthesis, and potential applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 193.16 g/mol. The presence of the methoxy group and the epoxide ring contributes to its reactivity and potential biological activities. Isoxazoles are known for their diverse biological properties, including anticancer, antibacterial, and antioxidant activities .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring and the introduction of the epoxide group. The synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product. A general synthetic pathway may include:

- Formation of Isoxazole Ring : Using appropriate starting materials such as hydroxylamine derivatives.

- Epoxidation : Introducing the epoxide functionality through reactions with oxidizing agents.

- Methoxy Group Introduction : Utilizing methylating agents to attach the methoxy group.

Anticancer Properties

Research has indicated that compounds within the isoxazole family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit cancer cell proliferation in various cell lines (e.g., Huh7, MCF7, HCT116) with IC50 values ranging from 0.7 to 35.2 µM . The mechanism often involves cell cycle arrest and modulation of key regulatory proteins like CDK4.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Huh7 | 0.7 | CDK4 inhibition |

| Compound B | MCF7 | 3.6 | G0/G1 phase arrest |

| Compound C | HCT116 | 10.1 | Apoptosis induction |

Antibacterial and Antioxidant Activity

This compound may also exhibit antibacterial properties due to its structural characteristics. Isoxazoles have been reported to show activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways . Additionally, antioxidant activities have been observed in related compounds, suggesting that this compound could contribute to oxidative stress reduction in biological systems.

Case Studies

-

Case Study on Anticancer Activity : A study evaluated a series of isoxazole derivatives for their cytotoxic effects against liver cancer cell lines (Huh7). Compounds were screened using sulforhodamine B assays, revealing several candidates with superior activity compared to standard chemotherapeutics like doxorubicin and sorafenib .

- Findings : Compounds exhibited IC50 values significantly lower than those of conventional treatments, indicating potential for development as novel anticancer agents.

- Case Study on Antibacterial Activity : Research on substituted isoxazoles showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the isoxazole structure could enhance antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.